ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate
Description
Ethyl 2-[(8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a bichromenyl derivative featuring a fused chromene backbone with two ketone groups (2,2'-dioxo) and a methyl substituent at the 8'-position. The propanoate ester at the 7'-position enhances its lipophilicity, which is critical for biological activity and solubility profiles.
Properties
Molecular Formula |
C24H20O7 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 2-[8-methyl-2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H20O7/c1-4-28-23(26)14(3)29-19-10-9-16-17(12-21(25)31-22(16)13(19)2)18-11-15-7-5-6-8-20(15)30-24(18)27/h5-12,14H,4H2,1-3H3 |
InChI Key |
BBHUKYABGKCXAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate typically involves the following steps:
Formation of the chromen rings: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the ester group: The ester group can be introduced via esterification reactions, where the carboxylic acid group reacts with ethanol in the presence of a catalyst such as sulfuric acid.
Final assembly: The final step involves the coupling of the chromen rings with the ester group under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-[(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a probe for studying biological processes involving chromen derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 2-[(8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chromen rings can interact with biological macromolecules, potentially modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The compound is compared to five analogs (Table 1), highlighting substituents, molecular formulas, and key properties.
Table 1: Structural and Molecular Comparison
Note: Values marked with * are inferred from analogs due to incomplete data for the target compound.
Functional Group Impact on Bioactivity
- Methyl vs. Ethoxy/Methoxy Substituents: The 8'-methyl group in the target compound provides moderate lipophilicity compared to the ethoxy () or methoxy () analogs.
- Ester Chain Length: The propanoate ester (target compound) offers greater lipophilicity than the acetate ester in and , which may improve tissue penetration in biological systems. However, shorter esters (e.g., acetate) hydrolyze faster, influencing prodrug activation rates .
- Electron-Withdrawing Groups : The 6'-chloro substituent in introduces electronegativity, likely enhancing binding to target enzymes (e.g., acetolactate synthase in herbicides) . The acetyl group in similarly withdraws electrons but in a different spatial arrangement, possibly altering substrate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
